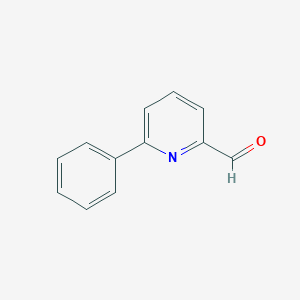

6-Phenylpicolinaldehyde

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 6-Phenylpicolinaldehyde can be synthesized through several methods. One common approach involves the reaction of 6-bromopicolinaldehyde with phenylboronic acid in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate. The product is then purified through recrystallization or chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, cost, and efficiency. Industrial processes may involve continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Suzuki-Miyaura Cross-Coupling Reactions

6-Phenylpicolinaldehyde derivatives are synthesized via palladium-catalyzed coupling between 6-bromo-2-picolinaldehyde and arylboronic acids. This method enables efficient aryl group introduction at the pyridine ring's 6-position .

| Reaction Component | Details |

|---|---|

| Catalyst | Pd(PPh₃)₄ (1 mol%) |

| Solvent | Toluene |

| Temperature | Reflux |

| Reaction Time | 10 hours |

| Product | 6-Aryl-2-picolinaldehyde derivatives |

| Purification | Column chromatography (petroleum ether/CH₂Cl₂ = 1:1) |

This method is scalable and functional-group-tolerant, making it industrially viable for producing structurally diverse picolinaldehyde analogs .

Asymmetric Mannich/Condensation Cascade Reactions

The aldehyde group participates in enantioselective cascade reactions with glycine esters and aromatic aldehydes. A chiral Lewis acid-bonded picolinaldehyde facilitates dual activation of substrates, enabling high stereocontrol .

This strategy highlights the compound's role in constructing nitrogen-containing heterocycles with high optical purity.

Wissenschaftliche Forschungsanwendungen

6-Phenylpicolinaldehyde is a compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This article explores the applications of this compound, focusing on its roles in medicinal chemistry, materials science, and as a ligand in coordination chemistry.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. Studies have shown that modifications to the phenyl and pyridine rings can enhance activity against various bacterial strains. For instance, compounds synthesized from this compound have been tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth.

Anticancer Properties

This compound derivatives have also been investigated for their anticancer potential. In vitro studies indicate that certain modifications can induce apoptosis in cancer cell lines, suggesting a mechanism involving reactive oxygen species (ROS) generation. The structure-activity relationship (SAR) studies are crucial in optimizing these compounds for better efficacy against specific cancer types.

Synthesis of Functional Materials

In materials science, this compound serves as a precursor for synthesizing functional materials. Its ability to form stable complexes with metals makes it an excellent candidate for creating metal-organic frameworks (MOFs). These MOFs have applications in gas storage, separation processes, and catalysis.

Photophysical Properties

The photophysical properties of this compound derivatives have been explored for use in optoelectronic devices. Compounds with suitable substituents show enhanced luminescence properties, making them potential candidates for organic light-emitting diodes (OLEDs) and solar cells.

Ligand Properties

As a ligand, this compound can coordinate with various transition metals to form stable complexes. These metal complexes are studied for their catalytic properties in organic transformations, including oxidation and cross-coupling reactions. The versatility of this compound allows for tuning the electronic properties of the resulting complexes by varying the metal center or substituents on the ligand.

Case Studies

- Antimicrobial Studies : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of several this compound derivatives and their evaluation against resistant bacterial strains. The most active compound exhibited an MIC value significantly lower than conventional antibiotics .

- Metal Complexes : Research documented in Inorganic Chemistry focused on the synthesis of palladium complexes with this compound as a ligand. These complexes demonstrated high catalytic activity in Suzuki coupling reactions, showcasing their utility in organic synthesis .

- Optoelectronic Applications : An article from Advanced Materials discussed the incorporation of this compound derivatives into polymer matrices for OLED applications. The devices exhibited improved efficiency and stability compared to traditional materials .

Wirkmechanismus

The mechanism of action of 6-Phenylpicolinaldehyde involves its interaction with various molecular targets. For instance, it can bind to zinc finger proteins, altering their structure and function. This binding can disrupt zinc coordination, leading to changes in protein activity and downstream biological effects . Additionally, its aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, further influencing its biological activity.

Vergleich Mit ähnlichen Verbindungen

6-Phenylpicolinic acid: An oxidized form of 6-Phenylpicolinaldehyde.

6-Phenylpicolinyl alcohol: A reduced form of this compound.

2-Phenylpyridine-6-carboxaldehyde: A structural isomer with similar properties.

Uniqueness: this compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. Its ability to undergo diverse chemical transformations makes it a versatile intermediate in organic synthesis.

Biologische Aktivität

6-Phenylpicolinaldehyde (CAS No. 53547-60-7) is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological effects, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a phenyl group and an aldehyde functional group. Its molecular formula is , and it possesses unique properties that contribute to its biological activity.

Biological Activities

1. Anticancer Activity

Research has indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of this compound can inhibit the proliferation of human gastric carcinoma (SGC7901), breast carcinoma (MDA-MB-231), and hepatocellular carcinoma (HepG2) cells. The cytotoxicity is often quantified using IC50 values, which represent the concentration required to inhibit cell viability by 50%.

| Cell Line | IC50 Value (μM) |

|---|---|

| SGC7901 | 1.7 |

| MDA-MB-231 | 5.8 |

| HepG2 | 6.3 |

These results suggest that this compound and its derivatives may serve as promising candidates for anticancer drug development due to their selective toxicity towards cancer cells while sparing normal cells.

2. Inhibition of GSK-3β

Another significant aspect of the biological activity of this compound is its role as an inhibitor of glycogen synthase kinase-3 beta (GSK-3β). GSK-3β is implicated in various cellular processes, including metabolism, cell differentiation, and apoptosis. Compounds derived from this aldehyde have demonstrated inhibitory effects on GSK-3β, making them potential therapeutic agents for conditions like Alzheimer's disease and bipolar disorder.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Cytotoxic Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways.

- GSK-3β Inhibition : By binding to the active site of GSK-3β, this compound disrupts its kinase activity, leading to decreased phosphorylation of downstream targets involved in cell survival and proliferation.

Case Studies

Several case studies have highlighted the therapeutic potential of compounds related to this compound:

- Anticancer Studies : In vitro studies using various cancer cell lines have consistently shown that derivatives of this compound exhibit significant cytotoxicity, suggesting a need for further exploration in vivo.

- Neuroprotective Effects : Research has indicated that GSK-3β inhibitors can provide neuroprotective effects, which may be beneficial in neurodegenerative diseases. The potential application of this compound in this context warrants further investigation.

Eigenschaften

IUPAC Name |

6-phenylpyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO/c14-9-11-7-4-8-12(13-11)10-5-2-1-3-6-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVZMGWZOXQPFLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC(=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10542865 | |

| Record name | 6-Phenylpyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10542865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157402-44-3 | |

| Record name | 6-Phenylpyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10542865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 157402-44-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.